molecular formula C14H12ClN3O B1459069 N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine CAS No. 1518095-22-1

N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine

Cat. No. B1459069
CAS RN: 1518095-22-1
M. Wt: 273.72 g/mol
InChI Key: OOMAEYFDQQXDEZ-UHFFFAOYSA-N
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Description

“N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine” is a chemical compound with the CAS Number: 1518095-22-1. It has a molecular weight of 273.72 .


Molecular Structure Analysis

The IUPAC name for this compound is N2-(2-chlorobenzyl)benzo[d]oxazole-2,6-diamine . The InChI code for this compound is 1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-17-14-18-12-6-5-10(16)7-13(12)19-14/h1-7H,8,16H2,(H,17,18) .


Physical And Chemical Properties Analysis

“N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine” has a molecular weight of 273.72 .

Scientific Research Applications

Novel Polyamides and Polymer Properties

Research has highlighted the synthesis and characterization of aromatic poly(amide-benzoxazole)s derived from chlorocarbonyl compounds similar to N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine. These polymers, obtained using high yields and processed into tough, creasable amorphous films, exhibit good mechanical properties, high glass transition temperatures above 300°C, and onset of thermal degradation ranging from 455 to 515°C. The study also involved computational chemistry methods to analyze the orientation of the benzoxazole ring, indicating its impact on monomer reactivity and polymer properties (Marcos‐Fernández et al., 2001).

Copper-Catalysed Intramolecular O-Arylation

Another study explored the efficient synthesis of 2-substituted benzoxazoles via Cu-catalysed intramolecular coupling cyclization reactions. This method, leveraging N-(2-chlorophenyl)benzamides among other compounds, highlights a simple and efficient approach to benzoxazole synthesis under mild conditions, presenting a broad application in the synthesis of various benzoxazole derivatives (Wu et al., 2014).

Photochemistry of Halogenated Benzene Derivatives

Research into the photochemistry of halogenated benzene derivatives revealed the photoformation of benzoxazole compounds from pentachlorophenol in water–acetonitrile solutions. This study provides insights into the photochemical pathways and potential applications of benzoxazoles in various scientific fields, including environmental chemistry and materials science (Choudhry et al., 1987).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-N-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-17-14-18-12-6-5-10(16)7-13(12)19-14/h1-7H,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMAEYFDQQXDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=C(O2)C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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